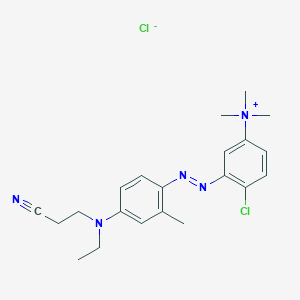

Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, chloride

Description

This compound is a quaternary ammonium salt featuring a benzenaminium core substituted with chloro, azo, and cyanoethyl-ethylamino groups. Its structure includes:

- Quaternary ammonium group: Enhances solubility in polar solvents and stability under acidic conditions.

- Chloro and cyanoethyl-ethylamino substituents: Influence electronic properties, reactivity, and biological interactions.

The chloride counterion balances the positive charge on the ammonium group, affecting its crystallinity and solubility profile.

Properties

CAS No. |

36116-28-6 |

|---|---|

Molecular Formula |

C21H27Cl2N5 |

Molecular Weight |

420.4 g/mol |

IUPAC Name |

[4-chloro-3-[[4-[2-cyanoethyl(ethyl)amino]-2-methylphenyl]diazenyl]phenyl]-trimethylazanium;chloride |

InChI |

InChI=1S/C21H27ClN5.ClH/c1-6-26(13-7-12-23)17-8-11-20(16(2)14-17)24-25-21-15-18(27(3,4)5)9-10-19(21)22;/h8-11,14-15H,6-7,13H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

NYACCAKMZUTNJA-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=C(C=CC(=C2)[N+](C)(C)C)Cl)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, chloride typically involves multiple steps, starting with the preparation of the benzenaminium core. The process includes:

Nitration: Introduction of nitro groups to the benzene ring.

Reduction: Conversion of nitro groups to amino groups.

Diazotization: Formation of diazonium salts from amino groups.

Coupling Reaction: Reaction of diazonium salts with other aromatic compounds to form azo compounds.

Quaternization: Introduction of the trimethylammonium group.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized for high yield and minimal by-products, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:

Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.

Reduction: Reduction of azo groups to amines.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines.

Scientific Research Applications

Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, chloride has numerous applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

Biology: Employed in the study of biological processes and as a marker in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a component in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, chloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function and activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Hazard and Solubility Profiles

Research Findings

- Synthetic Challenges: The target compound’s cyanoethyl-ethylamino group requires precise stoichiometry to avoid byproducts, unlike simpler azo dyes .

- Biological Activity : Quaternary ammonium analogs show moderate antimicrobial effects, but the azo group in the target compound may introduce phototoxicity risks .

- Environmental Impact : Zincate-containing analogs (e.g., CAS 93776-72-8) pose higher ecotoxicity due to heavy metal content, whereas hydroxyethyl-substituted compounds (CAS 58498-34-3) degrade more readily .

Biological Activity

The compound Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, chloride , commonly referred to by its CAS number 36116-28-6, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure characterized by an azo linkage and multiple functional groups. The presence of the 4-chloro group and the 2-cyanoethyl substituent contribute to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 396.37 g/mol |

| CAS Number | 36116-28-6 |

| Chemical Structure | Chemical Structure |

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, azo compounds have been shown to induce apoptosis in various cancer cell lines. In vitro studies suggest that Benzenaminium derivatives can inhibit cell proliferation through mechanisms involving the modulation of cell cycle progression and induction of oxidative stress.

Case Study : A study conducted on a series of azo compounds demonstrated that those containing cyanoethyl groups exhibited enhanced cytotoxicity against human breast cancer cells (MCF-7). The IC50 values for these compounds ranged from 10 to 25 µM, indicating potent activity compared to control groups .

Genotoxicity

Research has also focused on the genotoxic potential of Benzenaminium derivatives. A study assessing DNA damage in human lymphocytes exposed to various concentrations of the compound found significant increases in DNA strand breaks at higher doses (≥50 µM). This suggests a potential risk for mutagenicity, necessitating further investigation into its safety profile .

Antimicrobial Activity

In addition to anticancer properties, Benzenaminium compounds have been evaluated for their antimicrobial activity. Preliminary tests indicate that these compounds exhibit moderate antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Table 2: Antimicrobial Activity

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of Benzenaminium can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, leading to cellular damage and apoptosis.

- DNA Interaction : Evidence suggests that the compound can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The presence of specific functional groups allows for interaction with key metabolic enzymes, altering their activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.